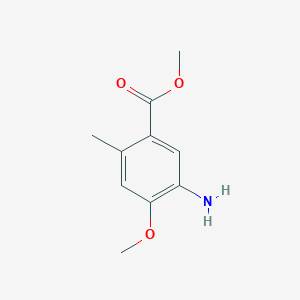
2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid is a synthetic organic compound with the molecular formula C10H16F3NO4 and a molecular weight of 271.23 g/mol . This compound is known for its unique structure, which includes both tert-butoxycarbonyl and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid typically involves the reaction of tert-butoxycarbonylamino compounds with trifluoromethylating agents under controlled conditions . One common method involves the use of tert-butyl carbamate and trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield . The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This property makes it a valuable tool in drug design, where it can modulate the activity of enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Tert-butoxycarbonylamino-4,4,4-trifluorobutanoic acid
- 2-Tert-butoxycarbonylamino-4,4,4-trifluorovaline
Uniqueness
What sets 2-Tert-butoxycarbonylamino-4,4,4-trifluoro-3-trifluoromethyl-butyric acid apart from similar compounds is its additional trifluoromethyl group, which significantly enhances its chemical reactivity and biological activity . This unique structure makes it a versatile intermediate in various synthetic and research applications .
Propriétés
IUPAC Name |
4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F6NO4/c1-8(2,3)21-7(20)17-4(6(18)19)5(9(11,12)13)10(14,15)16/h4-5H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHFSDGXBRYNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
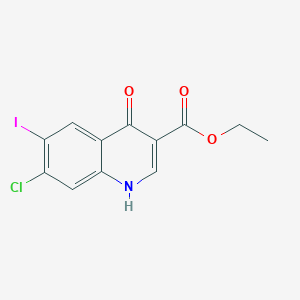
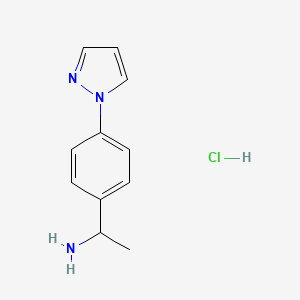
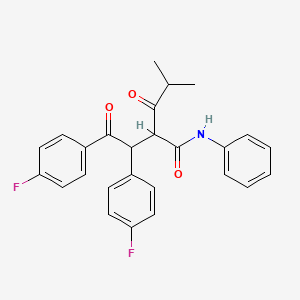
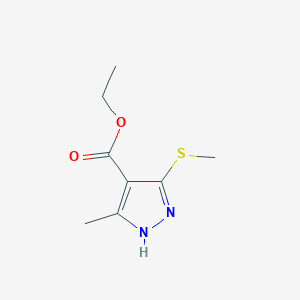
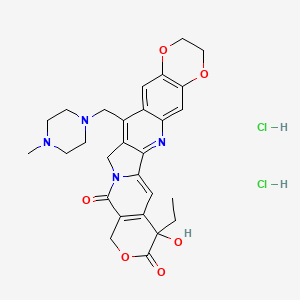
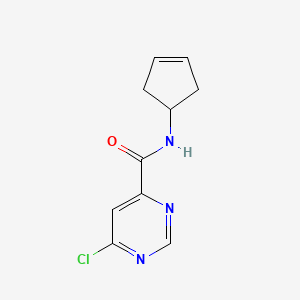
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12096101.png)
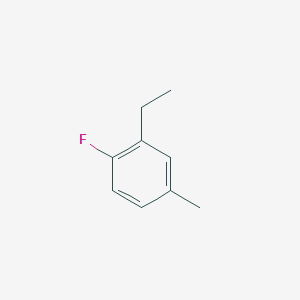
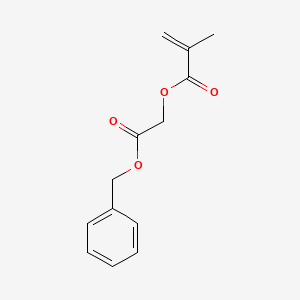
![(R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride](/img/structure/B12096118.png)
![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)

